molecular formula C22H15BrFN3O4 B2606566 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 920365-19-1

6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2606566
CAS No.: 920365-19-1
M. Wt: 484.281
InChI Key: DHCSSNFAVGQLOQ-UHFFFAOYSA-N
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Description

6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a fluorophenyl group, a pyridazinyl moiety, and a chromene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the chromene core is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Attachment of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction using a pyridazine derivative and a suitable leaving group.

    Formation of the Amide Bond: The final step involves the coupling of the brominated chromene with the pyridazinyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

6-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O4/c23-15-3-7-19-14(11-15)12-17(22(29)31-19)21(28)25-9-10-30-20-8-6-18(26-27-20)13-1-4-16(24)5-2-13/h1-8,11-12H,9-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSSNFAVGQLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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